molecular formula C25H27FN4O2 B2786408 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1286720-01-1

2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2786408
CAS No.: 1286720-01-1
M. Wt: 434.515
InChI Key: QBYRMSYQTIJRSB-UHFFFAOYSA-N
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Description

2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide is a chemical compound with the molecular formula C25H27FN4O2 and a molecular weight of 434.5 g/mol . Its CAS registry number is 1286720-01-1 . This tetrahydropyridopyrimidinone-based scaffold is of significant interest in medicinal chemistry and early-stage pharmaceutical research. Compounds within this structural class have been investigated for their potential biological activities, including applications in oncology and the treatment of proliferative diseases . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening and assay development. The structural core of this molecule is often explored for its potential to interact with various enzyme systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-3-17-7-5-6-8-21(17)27-23(31)16-30-24(18-9-11-19(26)12-10-18)28-22-13-14-29(4-2)15-20(22)25(30)32/h5-12H,3-4,13-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRMSYQTIJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide (CAS Number: 1286720-01-1) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula: C25H27FN4O2
  • Molecular Weight: 434.5 g/mol
  • Structure: The compound features a complex tetrahydropyrido-pyrimidine core substituted with ethyl and fluorophenyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of similar pyrimidine derivatives and their evaluation against Mycobacterium tuberculosis. Although specific data on the target compound was not provided, related compounds demonstrated significant antimycobacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range (0.08 - 0.10 μM) .

CompoundMIC (μM)Activity
Compound A0.08 - 0.10Antimycobacterial
Target Compound (similar structure)N/APotentially active

Anticancer Activity

The compound's structural similarity to known kinase inhibitors suggests potential anticancer properties. In vitro studies have shown that related compounds can inhibit key pathways involved in cancer cell proliferation. For example, inhibitors targeting heat shock protein 90 (Hsp90) have shown promise in melanoma treatment .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell growth. The presence of fluorine in its structure is hypothesized to enhance binding affinity to target proteins due to increased lipophilicity .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of pyrimidine derivatives were synthesized and evaluated for biological activity against various pathogens, including Mycobacterium tuberculosis. The promising results from these studies suggest that modifications to the core structure can enhance activity .
  • Inhibition Studies : Inhibition assays conducted on similar compounds revealed effective inhibition of cancer cell lines, indicating that the target compound could also exhibit similar properties .
  • Structural Analysis : Crystallographic studies on related compounds have elucidated their binding modes with target proteins, providing insights into how structural modifications can influence biological activity .

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines. The following points summarize key findings:

  • Anticancer Properties : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer types, including liver and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
  • Targeting Heat Shock Proteins : Research indicates that this compound may inhibit the overexpression of heat shock protein 90 (Hsp90), which is often implicated in cancer progression. By targeting Hsp90, the compound could disrupt multiple oncogenic signaling pathways .

Synthesis Methodologies

The synthesis of 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide involves several steps:

  • Formation of the Tetrahydropyrido-Pyrimidine Core : The initial step typically involves cyclization reactions between appropriate precursors to form the pyrido-pyrimidine structure.
  • Substitution Reactions : Subsequent reactions introduce the ethyl and fluorophenyl groups through nucleophilic substitutions or coupling reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide derivative .

Therapeutic Potential

Given its biological activity and structural characteristics, this compound holds promise for further development as a therapeutic agent:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroprotective pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics examined a related tetrahydropyrido-pyrimidine derivative that demonstrated enhanced anticancer activity compared to existing treatments. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Neuroprotective Effects : Another investigation focused on related compounds exhibiting neuroprotective effects in animal models of Alzheimer's disease. These studies suggest that modifications leading to increased solubility and bioavailability can enhance therapeutic outcomes .

Q & A

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

The synthesis involves multi-step organic reactions, including cyclization, substitution, and coupling. Key steps include:

  • Core formation : Cyclization of pyrido[4,3-d]pyrimidinone intermediates under controlled temperature (e.g., 120°C in NMP solvent) to form the tetrahydropyrido core .
  • Substitution reactions : Introduction of fluorophenyl and ethylphenyl groups via nucleophilic aromatic substitution or Suzuki coupling, requiring anhydrous conditions and catalysts like Pd.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the final compound, achieving yields of 31–80% depending on step optimization .
  • Quality control : Analytical techniques (HPLC, TLC) to monitor reaction progress and purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for confirming structural integrity?

  • ¹H NMR : Peaks at δ 12.50 ppm (NH) and δ 7.82 ppm (aromatic protons) confirm hydrogen environments .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) validate molecular weight .
  • Elemental analysis : Matching calculated vs. experimental values for C, N, and S (e.g., C: 45.29% vs. 45.36% theoretical) ensures stoichiometric accuracy .
  • X-ray crystallography : Resolves bond lengths and angles in crystalline analogs (e.g., related thienopyrimidine derivatives) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves (IC₅₀ determination) .
  • Pharmacokinetics : Microsomal stability assays (CYP450 enzymes) and plasma protein binding studies .
  • Control experiments : Compare activity with structurally simpler analogs (e.g., lacking fluorophenyl groups) to identify key pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
  • Solvent effects : Replace NMP with DMF or THF to improve solubility of intermediates .
  • Temperature gradients : Perform reactions under microwave irradiation (50–150°C) to reduce time and byproducts .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction completion and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay validation : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
  • Stability testing : Assess compound degradation in assay buffers (e.g., pH 7.4 vs. 6.5) using LC-MS .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or methylphenyl to evaluate steric/electronic effects on target binding .
  • Scaffold hopping : Synthesize analogs with pyrrolo[1,2-b]pyridazine or oxadiazole cores to explore off-target interactions .
  • Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea groups to improve metabolic stability .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to homology models of target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER force field) to identify critical binding residues .
  • QSAR modeling : Corrogate substituent electronegativity with IC₅₀ values to design potent derivatives .

Q. How are crystallographic data utilized to validate molecular interactions?

  • Cocrystallization : Grow crystals with target proteins (e.g., DHFR) to resolve binding modes via X-ray diffraction (2.1 Å resolution) .
  • Electron density maps : Identify hydrogen bonds between the acetamide group and Asp94 residue in the active site .

Methodological Resources

  • Synthetic protocols : Multi-step routes from and .
  • Spectroscopic templates : ¹H NMR and elemental analysis data from and .
  • Biological assay design : Guidelines from and .
  • Computational tools : Docking workflows in and crystallography methods in .

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